

Dioxohydrazine: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dioxohydrazine**

Cat. No.: **B1232715**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxohydrazine ($\text{N}_2\text{H}_2\text{O}_2$), also known as N-oxonitrous amide, is an inorganic compound with the molecular formula N_2O_2 .^{[1][2]} While its direct applications in drug development are not established, understanding the physicochemical properties of nitrogen-containing compounds is crucial for medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and structural properties of **dioxohydrazine**, drawing from both experimental and computational data. Given the compound's apparent instability, many of its bulk physical properties are predicted through computational methods.^{[3][4]}

Molecular and Structural Properties

Dioxohydrazine is the most stable isomer of N_2O_2 and exists in a planar, cis-configuration.^[4] This arrangement, belonging to the C_{2v} point group symmetry, features the two oxygen atoms on the same side of the nitrogen-nitrogen bond.^[4] This geometry is a key determinant of its reactivity and intermolecular interactions.

A summary of its structural and identification properties is presented in Table 1.

Table 1: Identification and Structural Properties of **Dioxohydrazine**

Property	Value	Reference
IUPAC Name	N-oxonitrous amide	[5]
CAS Number	16824-89-8	[1][5]
Molecular Formula	N ₂ O ₂	[1][5]
Molecular Weight	60.013 g/mol	[1][5]
Canonical SMILES	O=NN=O	[1]
InChI Key	AZLYZRGJCVQKKK- UHFFFAOYSA-N	[1]
Symmetry	C ₂ V	[4]
Geometry	Planar, cis-configuration	[4]
O-N Bond Length	1.15 Å	[4]
N-N Bond Length	2.33 Å	[4]
O=N-N Bond Angle	95°	[4]

Physicochemical Data

The bulk physical properties of **dioxohydrazine**, such as melting and boiling points, have not been extensively determined experimentally, likely due to its instability. The available data, therefore, relies heavily on computational predictions. These predicted values provide valuable estimates for the behavior of **dioxohydrazine** in various environments.

Table 2: Predicted Physical Properties of **Dioxohydrazine**

Property	Predicted Value	Reference
Density	$1.7 \pm 0.1 \text{ g/cm}^3$	[3]
Refractive Index	1.495	[3]
Topological Polar Surface Area	58.9 Å ²	[1] [5]
XLogP3-AA	-0.6	[5]
Enthalpy of Formation (ΔfH° at 298.15 K)	$171.18 \pm 0.14 \text{ kJ/mol}$	[6]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **dioxohydrazine** are not detailed in the available literature, standard methodologies would be employed for the determination of its physical properties, with special considerations for its potential instability.

Melting Point Determination

The melting point of a stable, solid form of **dioxohydrazine** would typically be determined using either the capillary method or differential scanning calorimetry (DSC).

- Capillary Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded.
- Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

Boiling Point Determination

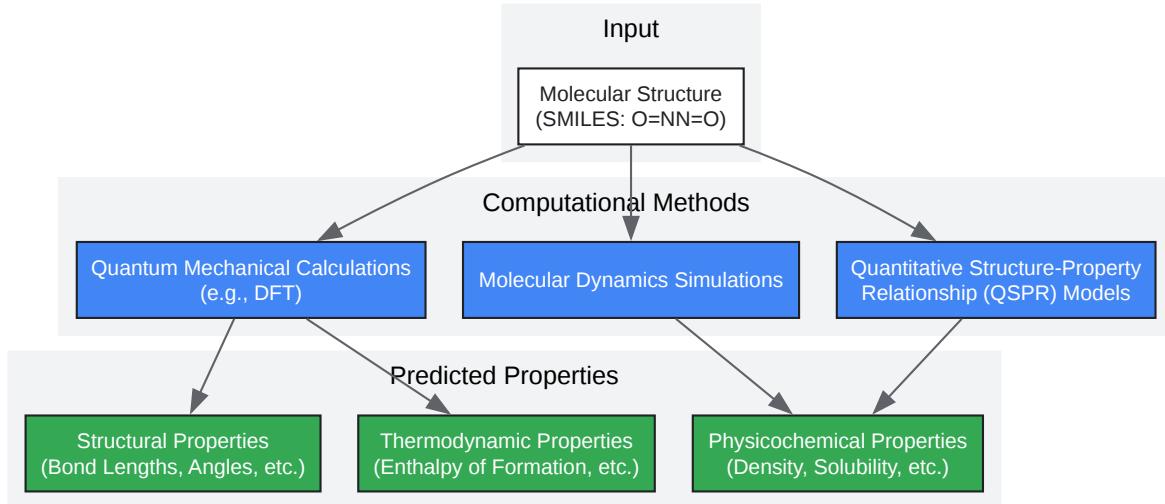
For a stable, liquid form of **dioxohydrazine**, the boiling point would be determined at a specific pressure.

- Distillation Method: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid turns into a vapor is recorded as the boiling point.
- Siwoloboff Method: This micro-method involves placing a small amount of the substance in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.

Solubility Determination

The solubility of **dioxohydrazine** in various solvents would be determined to understand its behavior in different chemical environments.

- Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).


Density Determination

The density of a stable form of **dioxohydrazine** would be measured using standard laboratory techniques.

- Pycnometry: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the substance, and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.

Computational Workflow for Property Prediction

Given the reliance on computational methods for determining the physical properties of **dioxohydrazine**, the following workflow illustrates the typical process.

[Click to download full resolution via product page](#)

Caption: Computational workflow for predicting **dioxohydrazine** properties.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature to suggest that **dioxohydrazine** is involved in any biological signaling pathways or possesses any specific biological activity. Its primary interest lies in its fundamental chemical and physical properties as a nitrogen oxide.

Conclusion

Dioxohydrazine is a simple inorganic molecule whose physical properties are primarily understood through computational chemistry due to its inherent instability. The provided data on its structure and predicted physicochemical characteristics serves as a valuable resource for researchers in fields where the behavior of small, reactive nitrogen-containing compounds is of interest. Further experimental investigation, where feasible, would be necessary to validate the computationally derived data and to fully characterize this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Application of Artificial Neural Networks to Predict the Intrinsic Solubility of Drug-Like Molecules - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. guidechem.com [guidechem.com]
- 4. Dinitrogen dioxide - Wikipedia [en.wikipedia.org]
- 5. Dinitrogen dioxide | N₂O₂ | CID 6857661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atct.anl.gov [atct.anl.gov]
- To cite this document: BenchChem. [Dioxohydrazine: A Comprehensive Technical Overview of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232715#what-are-the-physical-properties-of-dioxohydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com